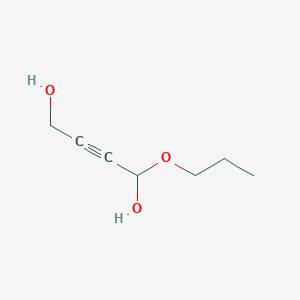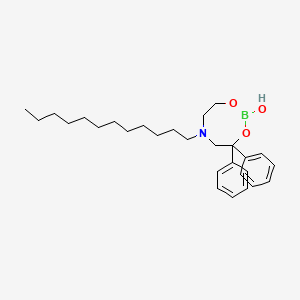
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is a chemical compound known for its unique structure and properties It contains a boron atom within a heterocyclic ring, which is further substituted with dodecyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL typically involves the reaction of dodecylamine with diphenylboronic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then cyclized to form the desired dioxazaborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: Nucleophilic substitution reactions can replace the dodecyl or diphenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with different substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: A compound with a similar aromatic structure but different heterocyclic ring.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A compound with similar diphenyl substitution but different functional groups.
Uniqueness
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is unique due to its specific combination of dodecyl and diphenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
88375-27-3 |
|---|---|
分子式 |
C28H42BNO3 |
分子量 |
451.5 g/mol |
IUPAC名 |
6-dodecyl-2-hydroxy-4,4-diphenyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C28H42BNO3/c1-2-3-4-5-6-7-8-9-10-17-22-30-23-24-32-29(31)33-28(25-30,26-18-13-11-14-19-26)27-20-15-12-16-21-27/h11-16,18-21,31H,2-10,17,22-25H2,1H3 |
InChIキー |
PTHHOIXFADRWDL-UHFFFAOYSA-N |
正規SMILES |
B1(OCCN(CC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


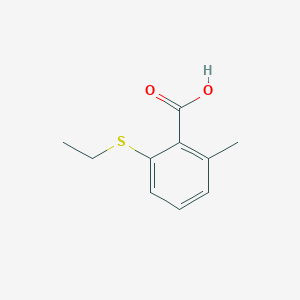
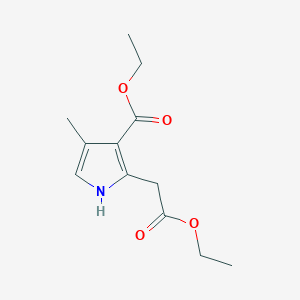
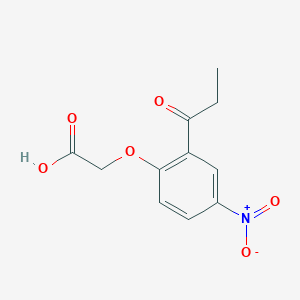
![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
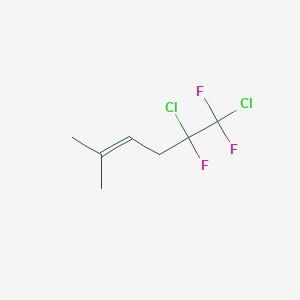
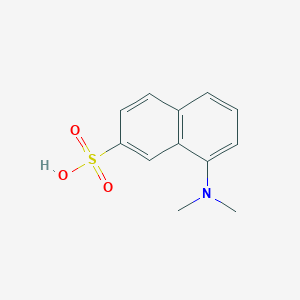
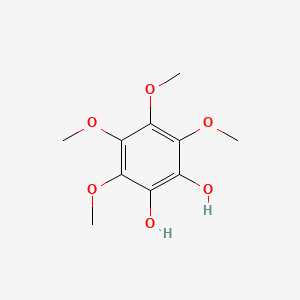
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
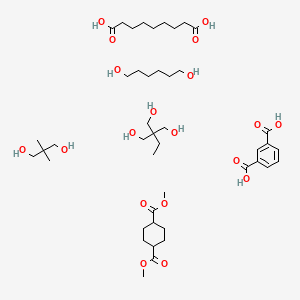
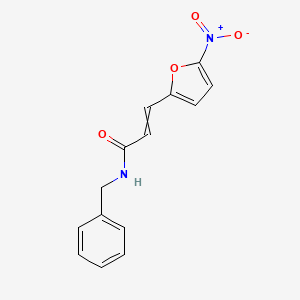
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
